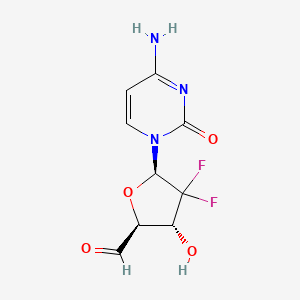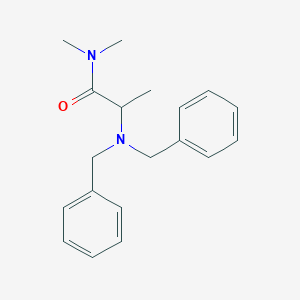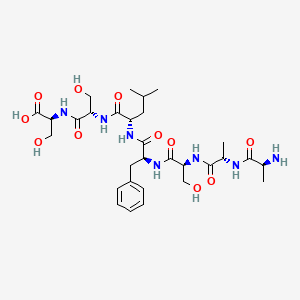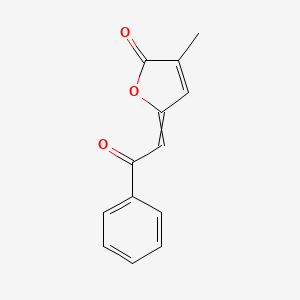
4-Amino-1-(2-deoxy-2,2-difluoro-beta-D-erythro-pentodialdo-1,4-furanosyl)pyrimidin-2(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Amino-1-(2-deoxy-2,2-difluoro-beta-D-erythro-pentodialdo-1,4-furanosyl)pyrimidin-2(1H)-one is a synthetic nucleoside analog. Nucleoside analogs are compounds that mimic the structure of natural nucleosides and are often used in medical research and treatment, particularly in antiviral and anticancer therapies.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-1-(2-deoxy-2,2-difluoro-beta-D-erythro-pentodialdo-1,4-furanosyl)pyrimidin-2(1H)-one typically involves multiple steps, including the protection of functional groups, glycosylation, and deprotection. The reaction conditions may include the use of specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This may include the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the amino group or the sugar moiety.
Reduction: Reduction reactions may target the carbonyl groups or other oxidized functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, particularly at the pyrimidine ring or the sugar moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride may be used.
Substitution: Reagents like halogens, alkylating agents, or nucleophiles can be employed under various conditions (e.g., acidic, basic, or neutral pH).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions may introduce new functional groups into the molecule.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules or as a probe to study reaction mechanisms.
Biology
In biological research, nucleoside analogs like this one are often used to investigate DNA and RNA synthesis, repair, and function.
Medicine
Medically, this compound may be explored for its potential antiviral or anticancer properties. Nucleoside analogs can inhibit viral replication or interfere with cancer cell proliferation by incorporating into DNA or RNA and causing chain termination.
Industry
In the pharmaceutical industry, this compound could be used in the development of new drugs or as a reference standard in quality control processes.
Mecanismo De Acción
The mechanism of action of 4-Amino-1-(2-deoxy-2,2-difluoro-beta-D-erythro-pentodialdo-1,4-furanosyl)pyrimidin-2(1H)-one likely involves its incorporation into DNA or RNA, leading to chain termination or the inhibition of polymerase enzymes. This can disrupt viral replication or cancer cell proliferation.
Comparación Con Compuestos Similares
Similar Compounds
2’,3’-Dideoxyinosine (ddI): Another nucleoside analog used in antiviral therapy.
Gemcitabine: A nucleoside analog used in cancer treatment.
Zidovudine (AZT): A nucleoside analog used in the treatment of HIV.
Uniqueness
4-Amino-1-(2-deoxy-2,2-difluoro-beta-D-erythro-pentodialdo-1,4-furanosyl)pyrimidin-2(1H)-one is unique due to its specific structural modifications, such as the presence of fluorine atoms and the deoxy sugar moiety. These modifications can enhance its stability, bioavailability, and specificity for certain biological targets.
Propiedades
Número CAS |
921221-41-2 |
|---|---|
Fórmula molecular |
C9H9F2N3O4 |
Peso molecular |
261.18 g/mol |
Nombre IUPAC |
(2S,3R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-4,4-difluoro-3-hydroxyoxolane-2-carbaldehyde |
InChI |
InChI=1S/C9H9F2N3O4/c10-9(11)6(16)4(3-15)18-7(9)14-2-1-5(12)13-8(14)17/h1-4,6-7,16H,(H2,12,13,17)/t4-,6-,7-/m1/s1 |
Clave InChI |
LWWBVLTUUVQXOJ-QPPQHZFASA-N |
SMILES isomérico |
C1=CN(C(=O)N=C1N)[C@H]2C([C@@H]([C@H](O2)C=O)O)(F)F |
SMILES canónico |
C1=CN(C(=O)N=C1N)C2C(C(C(O2)C=O)O)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![n-{4-[2-(4-Chlorophenyl)ethoxy]benzoyl}glycine](/img/structure/B14185451.png)




![(2R)-1-Cyano-3-[(4-fluorophenyl)methoxy]propan-2-yl acetate](/img/structure/B14185484.png)
![5-(3-Bromophenyl)-5-[7-(cyanomethoxy)-1H-indol-1-yl]pentanenitrile](/img/structure/B14185502.png)
![1,1'-[Heptane-1,7-diylbis(oxy)]bis(2,3-difluorobenzene)](/img/structure/B14185507.png)

![6-(3-Fluorophenyl)-4-(2-methylpropoxy)pyrido[3,2-d]pyrimidin-2-amine](/img/structure/B14185510.png)

![N-(4-Chlorophenyl)-4-[4-(1H-tetrazol-1-yl)phenyl]phthalazin-1-amine](/img/structure/B14185540.png)

